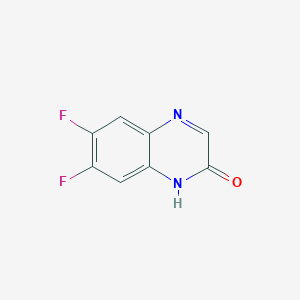
6,7-Difluoro-quinoxalin-2-ol
Cat. No. B2988176
Key on ui cas rn:
137690-08-5
M. Wt: 182.13
InChI Key: XBFHNYFFPYZZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05166155
Procedure details


4,5-difluoro-2-nitroaniline (2.17 g, 12.5 mmol) was dissolved in 55 ml of ethanol and 250 mg of 10% palladium on carbon was added. The mixture was hydrogenated until the theoretical amount of hydrogen had been absorbed, using a low pressure hydrogenation apparatus. The catalyst was filtered off and the filtrate, containing 4,5-difluoro-o-phenylenediamine, was kept under a nitrogen atmosphere at 0° C. followed by addition of a solution of glyoxylic acid hydrate (1.28 g, 13.7 mmol) in water (3 ml). When the addition was complete the reaction temperature was allowed to reach room temperature during 2 h and 30 ml of water was added. The precipitate was filtered off and dissolved in 60 ml of 5% NaOH solution at 50° C. followed by addition of activated carbon. The mixture was filtered and the filtrate was acidified (pH=1) by addition of concentrated hydrochloric acid. The pinky precipitate was filtered off, washed with water and dried to afford 1.25 g (55 %) of 6,7-difluoroquinoxalin-2(1H)-one melting at 284°-85° C. 1H-NMR (DMSO-d6): 7.27 (m, 1H), 7.95 (m, 1H), 8.20 (s, 1H), 12.55 (s,1H).







Yield
55%
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([F:9])=[CH:7][C:5]([NH2:6])=[C:4]([N+:10]([O-])=O)[CH:3]=1.[H][H].O.[C:16](O)(=O)[CH:17]=[O:18]>C(O)C.[Pd].O>[F:1][C:2]1[CH:3]=[C:4]2[C:5](=[CH:7][C:8]=1[F:9])[NH:6][C:17](=[O:18])[CH:16]=[N:10]2 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.17 g
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC(=C(N)C=C1F)[N+](=O)[O-]
|
|
Name
|
|
|
Quantity
|
55 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
1.28 g
|
|
Type
|
reactant
|
|
Smiles
|
O.C(C=O)(=O)O
|
|
Name
|
|
|
Quantity
|
3 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
250 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Step Five
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
had been absorbed
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst was filtered off
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the filtrate, containing 4,5-difluoro-o-phenylenediamine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was kept under a nitrogen atmosphere at 0° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
When the addition
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate was filtered off
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 60 ml of 5% NaOH solution at 50° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
followed by addition of activated carbon
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The mixture was filtered
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by addition of concentrated hydrochloric acid
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The pinky precipitate was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2N=CC(NC2=CC1F)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.25 g | |
| YIELD: PERCENTYIELD | 55% | |
| YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
